
2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide, also known as BCPA, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. It is commonly used as a research tool to investigate the mechanism of action of certain enzymes and proteins, as well as to explore the potential therapeutic applications of various substances.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide is primarily through its inhibition of specific enzymes. For example, 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide has been shown to inhibit the activity of acyl-CoA synthetase, which is an enzyme involved in the metabolism of fatty acids. By inhibiting this enzyme, 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide can alter the lipid metabolism of cells and potentially have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide are primarily related to its inhibition of specific enzymes. For example, 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide has been shown to reduce the levels of certain lipids in cells, which can have downstream effects on cellular metabolism and signaling pathways. 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide has also been shown to have anti-inflammatory effects, which may be related to its inhibition of fatty acid amide hydrolase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for investigating the role of specific enzymes and proteins in cellular processes. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide is that it may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide. One area of interest is in exploring its potential therapeutic applications, particularly as an anti-inflammatory agent or as a treatment for certain types of cancer. Another area of interest is in further investigating its mechanism of action, including its effects on cellular metabolism and signaling pathways. Additionally, there may be opportunities to develop new derivatives of 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide with improved potency or selectivity for specific enzymes or proteins.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide involves several steps, starting with the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenoxide. This intermediate is then reacted with 4-bromo-2-chloroaniline and phenylacetyl chloride to produce 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide. The final product is purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide has been used extensively in scientific research as a tool to investigate the mechanism of action of various enzymes and proteins. It is commonly used as an inhibitor of certain enzymes, including acyl-CoA synthetase and fatty acid amide hydrolase. 2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide has also been shown to have potential therapeutic applications, including as an anti-inflammatory agent and as a treatment for certain types of cancer.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c15-10-6-7-13(12(16)8-10)19-9-14(18)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTJGIOBVNTJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5857230.png)

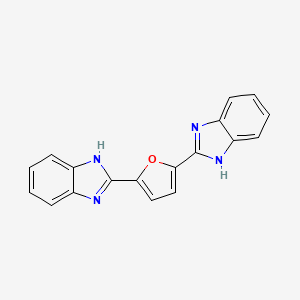
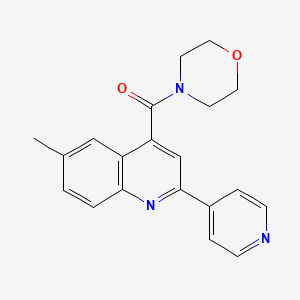
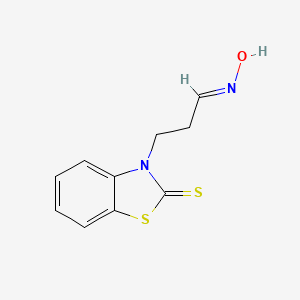
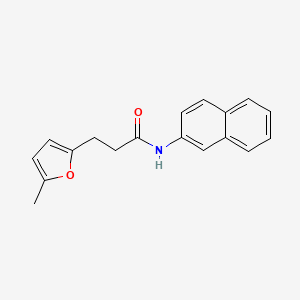

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5857306.png)
![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)
![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)

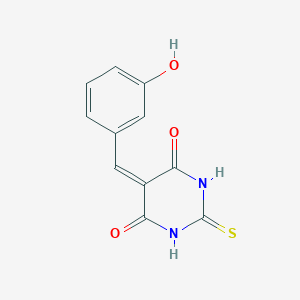

![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)